VU0152100
Overview
Description
VU0152100 is a highly selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4. This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications, particularly in the treatment of psychosis and cognitive impairments associated with mental disorders such as schizophrenia .
Mechanism of Action
Target of Action
The primary target of VU0152100 is the muscarinic acetylcholine receptor subtype M4 (M4 mAChR) . This receptor is a part of the muscarinic class of acetylcholine receptors, which play crucial roles in various neurological processes.
Mode of Action
This compound acts as a positive allosteric modulator of the M4 mAChR . It binds to an allosteric site on the M4 receptor, enhancing its affinity for the neurotransmitter acetylcholine (ACh) and its coupling to G-proteins .
Biochemical Pathways
The activation of M4 mAChR by this compound influences several biochemical pathways. It has been shown to inhibit the behavioral and neurochemical effects of cocaine . This suggests that this compound may modulate dopaminergic neurotransmission, a pathway often implicated in drug addiction and other neurological disorders .
Pharmacokinetics
, suggesting good bioavailability. It is also known to be permeable to the blood-brain barrier , which is crucial for its effects on the central nervous system.
Result of Action
The activation of M4 mAChR by this compound has several molecular and cellular effects. It has been shown to reverse amphetamine-induced hypermotility in rats and increase levels of extracellular dopamine in nucleus accumbens and caudate-putamen . It also inhibits the behavioral and neurochemical effects of cocaine .
Preparation Methods
Synthetic Routes and Reaction Conditions
VU0152100 is synthesized through a multi-step process involving the formation of a thieno[2,3-b]pyridine core structure. The key steps include:
Formation of the thieno[2,3-b]pyridine core: This involves the cyclization of appropriate precursors under specific conditions.
Functionalization of the core: Introduction of amino and carboxamide groups to the core structure.
Final modifications: Addition of a methoxyphenyl group to complete the synthesis.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
VU0152100 primarily undergoes the following types of reactions:
Substitution Reactions: Introduction of functional groups to the core structure.
Cyclization Reactions: Formation of the thieno[2,3-b]pyridine core.
Amidation Reactions: Formation of the carboxamide group.
Common Reagents and Conditions
Reagents: Common reagents include amines, carboxylic acids, and methoxyphenyl derivatives.
Major Products
The major product formed from these reactions is this compound itself, characterized by its high selectivity and potency as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4 .
Scientific Research Applications
VU0152100 has a wide range of scientific research applications, including:
Neuroscience: Used to study the role of muscarinic acetylcholine receptors in the brain and their involvement in cognitive functions and psychosis
Pharmacology: Investigated for its potential therapeutic effects in treating mental disorders such as schizophrenia
Behavioral Studies: Used in animal models to study its effects on behavior and neurochemical changes, particularly in relation to psychostimulant drugs like cocaine.
Drug Discovery: Serves as a lead compound for the development of new therapeutic agents targeting muscarinic acetylcholine receptors
Comparison with Similar Compounds
Similar Compounds
VU0152099: Another selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4.
VU0467154: A selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype M1.
Uniqueness
VU0152100 is unique due to its high selectivity for the muscarinic acetylcholine receptor subtype M4 and its ability to cross the blood-brain barrier. This makes it particularly valuable for studying central nervous system effects and potential therapeutic applications in mental disorders .
Properties
IUPAC Name |
3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-10-8-11(2)21-18-14(10)15(19)16(24-18)17(22)20-9-12-4-6-13(23-3)7-5-12/h4-8H,9,19H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWGCQSCGNTKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357702 | |
Record name | VU0152100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409351-28-6 | |
Record name | VU0152100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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